![molecular formula C13H8BrFO2 B13613915 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/no-structure.png)
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The introduction of bromine and fluorine atoms to the biphenyl structure can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe), while fluorination can be achieved using fluorine gas (F2) or other fluorinating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide (CO2) under high pressure and temperature in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to form other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Products may include ketones, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or aldehydes can be formed.
Substitution: Various substituted biphenyl derivatives can be obtained.
科学研究应用
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
作用机制
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
相似化合物的比较
5-Bromo-2-fluorobenzoic acid: This compound shares similar structural features but lacks the biphenyl moiety.
5-Bromo-2-fluorocinnamic acid: Another related compound with a similar substitution pattern but different overall structure.
Uniqueness: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of bromine, fluorine, and carboxylic acid groups on the biphenyl scaffold. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C13H8BrFO2 |
|---|---|
分子量 |
295.10 g/mol |
IUPAC 名称 |
3-(5-bromo-2-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) |
InChI 键 |
DWLUHTILPZEHHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


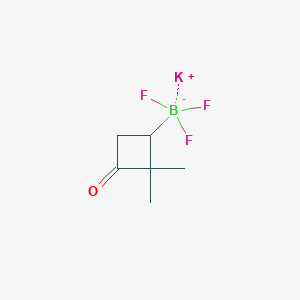

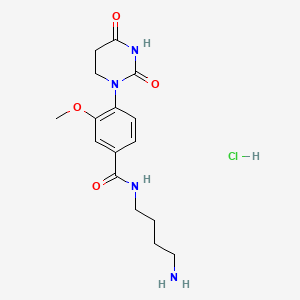
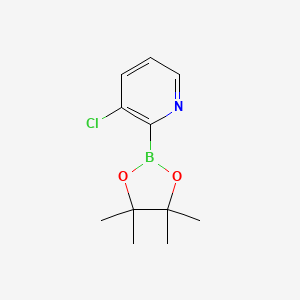
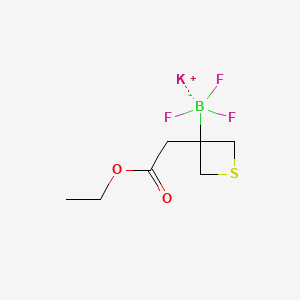
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
amine](/img/structure/B13613888.png)
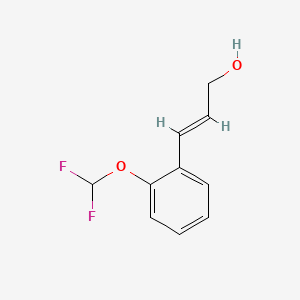
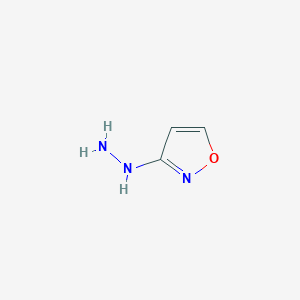

![n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B13613908.png)
